4-(4-chlorobenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Description
The compound “4-(4-chlorophenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. While there is limited information available specifically for this compound, it is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .
Scientific Research Applications
Synthesis and Antiviral Activity : A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, demonstrated the potential of sulfonamide derivatives in antiviral applications. Some compounds showed anti-tobacco mosaic virus activity, highlighting their potential in plant virus control and possibly extending to other viral infections Zhuo Chen et al., 2010.
Antimicrobial Agents : Another related study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The synthesized compounds exhibited moderate activity against pathogenic bacterial and fungal strains, indicating the potential of these structures in developing new antimicrobial agents P. Sah et al., 2014.
Material Science Applications : Research into aromatic poly(sulfone sulfide amide imide)s as new types of soluble thermally stable polymers showcases the utility of compounds with sulfone and amide groups in creating materials with desirable thermal and solubility properties for advanced technologies S. Mehdipour‐Ataei & M. Hatami, 2007.
Corrosion Inhibition : A study on the quantum chemical and molecular dynamics simulation of thiazole and thiadiazole derivatives against the corrosion of iron highlights the potential of chlorophenyl-containing compounds in corrosion inhibition, an important area in material science and engineering S. Kaya et al., 2016.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-9-18-15-16(19-14(22-15)13-4-3-10-23-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXQBUEFPXVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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